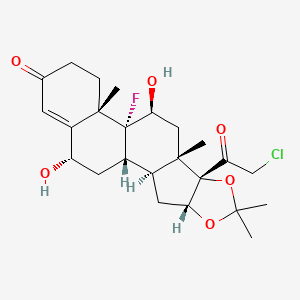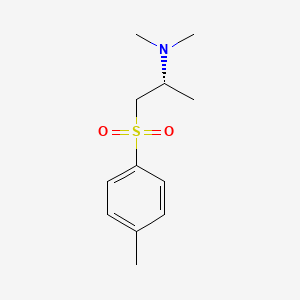
(R)-N,N-Dimethyl-1-tosylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N,N-Dimethyl-1-tosylpropan-2-amine is a chiral amine compound characterized by the presence of a tosyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-1-tosylpropan-2-amine typically involves the tosylation of ®-N,N-Dimethylpropan-2-amine. The reaction is carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of ®-N,N-Dimethyl-1-tosylpropan-2-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-N,N-Dimethyl-1-tosylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tosyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the tosyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-N,N-Dimethyl-1-tosylpropan-2-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-N,N-Dimethyl-1-tosylpropan-2-amine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The compound may also interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N,N-Dimethyl-1-tosylpropan-2-amine: The enantiomer of the compound, differing in its chiral configuration.
N,N-Dimethyl-1-tosylpropan-2-amine: The racemic mixture of both enantiomers.
N,N-Dimethyl-1-benzenesulfonylpropan-2-amine: A structurally similar compound with a different sulfonyl group.
Uniqueness
®-N,N-Dimethyl-1-tosylpropan-2-amine is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C12H19NO2S |
|---|---|
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
(2R)-N,N-dimethyl-1-(4-methylphenyl)sulfonylpropan-2-amine |
InChI |
InChI=1S/C12H19NO2S/c1-10-5-7-12(8-6-10)16(14,15)9-11(2)13(3)4/h5-8,11H,9H2,1-4H3/t11-/m1/s1 |
Clave InChI |
CENFGIYQNXTWCN-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)C[C@@H](C)N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
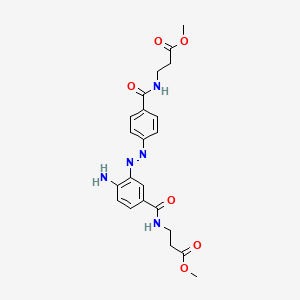
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
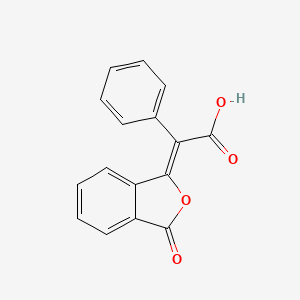
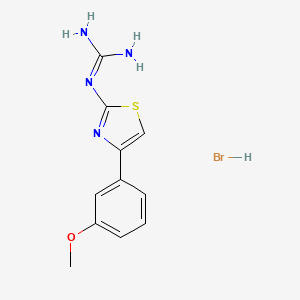
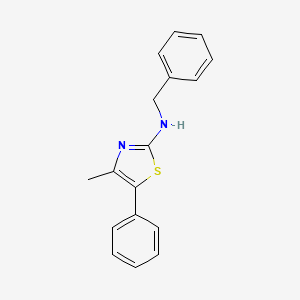
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
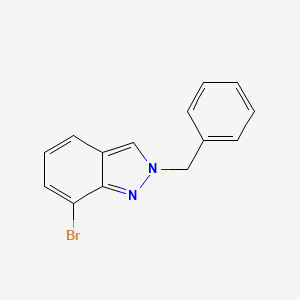
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
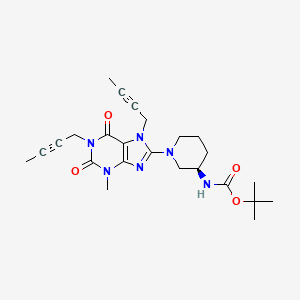

![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
